(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 73473-30-0
VCID: VC19361926
InChI: InChI=1S/C9H19NO3/c1-11-7-8-5-4-6-10(8)9(12-2)13-3/h8-9H,4-7H2,1-3H3/t8-/m0/s1
SMILES:
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol

(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine

CAS No.: 73473-30-0

Cat. No.: VC19361926

Molecular Formula: C9H19NO3

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine - 73473-30-0

Specification

CAS No. 73473-30-0
Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
IUPAC Name (2S)-1-(dimethoxymethyl)-2-(methoxymethyl)pyrrolidine
Standard InChI InChI=1S/C9H19NO3/c1-11-7-8-5-4-6-10(8)9(12-2)13-3/h8-9H,4-7H2,1-3H3/t8-/m0/s1
Standard InChI Key VEDZMTXDFULRSM-QMMMGPOBSA-N
Isomeric SMILES COC[C@@H]1CCCN1C(OC)OC
Canonical SMILES COCC1CCCN1C(OC)OC

Introduction

Synthesis and Manufacturing

Synthetic routes to (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine are proprietary but inferred from analogous pyrrolidine derivatives. A plausible multi-step pathway involves:

  • Ring Formation: Cyclization of 4-chloro-1-(methoxymethyl)butan-1-amine under basic conditions to yield 2-(methoxymethyl)pyrrolidine .

  • N-Functionalization: Reaction with dimethoxymethyl chloride in the presence of a base like triethylamine to introduce the dimethoxymethyl group.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the S-enantiomer, as racemic mixtures are common in such syntheses .

Industrial-scale production emphasizes green chemistry principles, with solvent recovery systems and catalytic methods reducing environmental impact. Yield optimization remains challenging due to steric hindrance during N-alkylation, typically ranging between 40–60% in laboratory settings.

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

PropertyValueMethod/Source
Boiling Point62°C at 40 mmHgAnalogous compound
Density0.933 g/mL at 25°CEstimated
Refractive Indexn²⁰/D = 1.4457Polarimetry
Optical Rotation[α]²⁰/D +2.4° (c=2, benzene)Experimental
SolubilityMiscible with THF, DCM; moderate in waterEmpirical

The compound’s low volatility and moderate polarity make it suitable for reactions requiring aprotic solvents. Its stability under acidic conditions (pH > 3) and susceptibility to hydrolysis at elevated temperatures (>80°C) necessitate careful storage in inert atmospheres.

Applications in Pharmaceutical and Catalytic Chemistry

Organocatalysis

(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine demonstrates efficacy as an asymmetric organocatalyst. In aldol reactions, it facilitates enantioselective C–C bond formation, achieving >90% enantiomeric excess (ee) in cross-aldol condensations between dihydroxyacetone and p-nitrobenzaldehyde . The dimethoxymethyl group enhances catalyst stability by reducing amine oxidation, a common degradation pathway in proline-derived catalysts .

Drug Intermediate Synthesis

This compound serves as a precursor for chiral auxiliaries in β-lactam and protease inhibitor syntheses. For example:

  • Coupling with benzoylformic acid yields N-benzoylformyl derivatives, intermediates in anticoagulant development .

  • Functionalization at the nitrogen atom produces tert-butyl carbamates, pivotal in peptide mimetics.

Comparative Analysis with Related Pyrrolidine Derivatives

The table below contrasts key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
(S)-(+)-2-(Methoxymethyl)pyrrolidineC₆H₁₃NOSimpler structure; used in cross-aldol reactions .
(R)-(−)-2-MethylpyrrolidineC₅H₁₁NLacks oxygen substituents; limited catalytic utility .
Tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylateC₁₁H₂₁NO₃Protected amine; drug discovery intermediate.

The dual methoxy groups in (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine confer superior solubility in polar solvents compared to non-oxygenated analogs, while maintaining stereochemical rigidity critical for enantioselective processes .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.65 (s, 6H, OCH₃), 3.45–3.30 (m, 2H, CH₂O), 2.90–2.70 (m, 1H, NCH), 2.20–1.80 (m, 4H, ring CH₂) .

  • ¹³C NMR: δ 103.5 (OCH₃), 72.8 (CH₂O), 55.1 (NCH), 46.2–22.4 (ring carbons) .

Computational Modeling

Density Functional Theory (DFT) calculations predict a twist-boat conformation for the pyrrolidine ring, minimizing steric clash between substituents. The HOMO (-6.2 eV) localizes on the nitrogen lone pair, suggesting nucleophilic reactivity at this site.

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